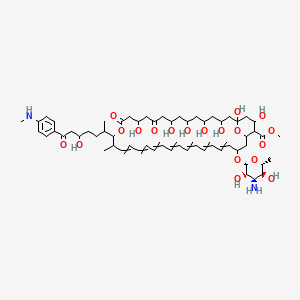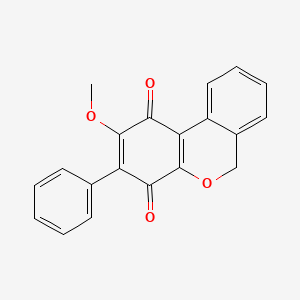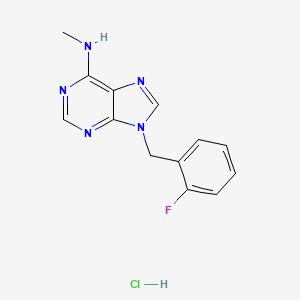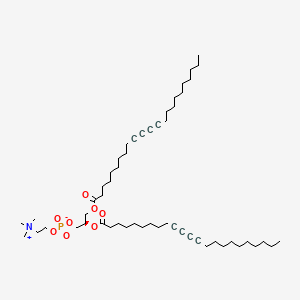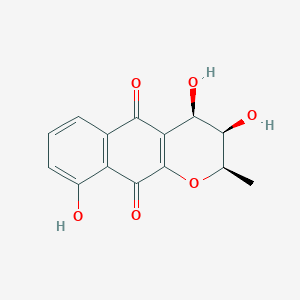
Triethoxyfluorosilan
Übersicht
Beschreibung
Triethoxyfluorosilane (TEFS) is a chemical compound with the formula (CH3O)3SiF. It is a colorless, volatile liquid with a pleasant odor. TEFS is a versatile reagent used in organic synthesis and polymer synthesis. It is also used in the production of silicones, fluorosilanes, and other fluorinated compounds. TEFS is a versatile reagent with a wide range of applications in the laboratory and industry.
Wissenschaftliche Forschungsanwendungen
Hydrophobe Modifizierung von Zeolithen
TEFS wird verwendet, um die Oberfläche von Zeolithen zu modifizieren und hydrophobe Eigenschaften zu erzeugen. Diese Modifikation erhöht die Effizienz von Zeolithen als Träger für TiO2-Photokatalysatoren, die für den photokatalytischen Abbau organischer Verbindungen in verdünnter Wasserlösung entscheidend sind . Die hydrophobe Oberfläche ermöglicht eine bessere Interaktion mit organischen Molekülen, was zu einer verbesserten Abbaueffizienz führt.
Photokatalytischer Abbau von Luftschadstoffen
Bei der Anwendung auf Zeolithe trägt TEFS zur Entwicklung von Materialien bei, die Luftschadstoffe wie Acetaldehyd abbauen können. Die hydrophoben Zeolithe unterstützen TiO2 bei der effizienten Adsorption und dem Abbau dieser Verbindungen, die für die menschliche Gesundheit und das Ökosystem schädlich sind . Diese Anwendung ist von Bedeutung für die Reinigung der Luft in Innenräumen.
Verbesserung von Trennprozessen
Mit TEFS behandelte Hochsilica-Zeolithmembranen zeigen eine verbesserte Leistung bei der Trennung von Ethanol aus Wassermischungen durch Pervaporation . Die Behandlung mit TEFS erhöht die Hydrophobie der Membranen, was für den Trennprozess vorteilhaft ist, insbesondere bei der Rückgewinnung von Ethanol.
Erzeugung von mesoporösen Strukturen
TEFS ist maßgeblich an der Erhaltung der mesoporösen Struktur und der großen Oberfläche von Zeolithen beteiligt, während gleichzeitig Hydrophobie verliehen wird . Diese Eigenschaft ist für Anwendungen unerlässlich, die eine Kombination aus Porosität und Wasserabweisung erfordern, wie z. B. in bestimmten Filtrations- und Adsorptionsprozessen.
Entwicklung von Verbundmaterialien
Durch die Verwendung von TEFS können Forscher Verbundwerkstoffe entwickeln, die Adsorptionsmittel mit Photokatalysatoren kombinieren. Diese Materialien sind so konzipiert, dass sie Umweltprobleme durch die Reinigung von kontaminiertem Wasser und Luft angehen, wobei das starke Oxidationspotenzial von TiO2 und die Adsorptionseigenschaften von modifizierten Zeolithen genutzt werden .
Verbesserung der photokatalytischen Reaktivität
Die durch TEFS auf Zeolithträgern induzierte hydrophobe Eigenschaft führt zu höheren photokatalytischen Aktivitäten für den Abbau von flüchtigen organischen Verbindungen (VOCs). Diese Verbesserung ist auf die verstärkte Interaktion zwischen der hydrophoben Oberfläche und den organischen Molekülen zurückzuführen .
Forschung in der Umweltreinigung
TEFS-modifizierte Materialien werden auf ihr Potenzial in der Umweltreinigung untersucht. Der Schwerpunkt liegt auf dem Abbau von hochverdünnten organischen Schadstoffen in Wasser oder Luft, was für den globalen Umweltschutz zunehmend an Bedeutung gewinnt .
Safety and Hazards
Wirkmechanismus
Target of Action
Triethoxyfluorosilane (CAS 358-60-1) is a versatile compound that primarily targets surfaces and materials in various fields due to its unique properties and reactivity . It is commonly used in the field of chemical synthesis and surface modification .
Mode of Action
Triethoxyfluorosilane interacts with its targets through a process of substitution, hydrolysis, and condensation . The mechanism of action involves the substitution of the ethoxy groups with other functional groups, resulting in the desired product . In surface modification processes, it forms a thin layer of fluorosilane on the surface, which repels water and oils .
Biochemical Pathways
It can enhance the efficiency of deposited TiO2 for the photocatalytic degradation of organics diluted in water .
Result of Action
The result of Triethoxyfluorosilane’s action is the formation of various organofluorosilane compounds in chemical synthesis . In surface modification, it results in enhanced hydrophobicity and oleophobicity of surfaces . When used as a support for TiO2 photocatalysts, it can enhance the efficiency of photocatalytic degradation of organics diluted in water .
Action Environment
The action of Triethoxyfluorosilane can be influenced by environmental factors. For instance, its hydrolysis and condensation reactions require peculiar experimental control . Furthermore, its storage conditions can impact its stability and efficacy. It is sensitive to moisture and should be stored in a cool, dry place .
Biochemische Analyse
Biochemical Properties
Triethoxyfluorosilane plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance hydrophobicity. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The ethoxy groups in triethoxyfluorosilane can hydrolyze to form silanol groups, which can then react with hydroxyl groups on the surface of biomolecules, leading to the formation of stable Si-O bonds . This interaction is crucial in the immobilization of enzymes on surfaces, enhancing their stability and activity.
Cellular Effects
Triethoxyfluorosilane has been shown to influence cellular processes by modifying the surface properties of cells. It can enhance the hydrophobicity of cell surfaces, which can affect cell adhesion, proliferation, and signaling pathways . The modification of cell surfaces with triethoxyfluorosilane can lead to changes in gene expression and cellular metabolism, as cells adapt to the altered surface properties. This compound has been used in the development of hydrophobic coatings for biomedical applications, where it can influence cell behavior and function.
Molecular Mechanism
The molecular mechanism of triethoxyfluorosilane involves its hydrolysis to form silanol groups, which can then react with hydroxyl groups on biomolecules. This reaction leads to the formation of stable Si-O bonds, which are crucial for the immobilization of enzymes and other biomolecules on surfaces . Triethoxyfluorosilane can also interact with proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces, further stabilizing the immobilized biomolecules and enhancing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triethoxyfluorosilane can change over time due to its stability and degradation. Triethoxyfluorosilane is sensitive to moisture and can hydrolyze rapidly in the presence of water, leading to the formation of silanol groups . Over time, the hydrolyzed product can further condense to form siloxane bonds, which can affect the stability and activity of immobilized biomolecules. Long-term studies have shown that the hydrophobic properties of surfaces modified with triethoxyfluorosilane can be maintained for extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of triethoxyfluorosilane in animal models can vary with different dosages. At low doses, triethoxyfluorosilane can enhance the hydrophobicity of surfaces without causing significant toxic effects. At high doses, it can lead to adverse effects, including toxicity and inflammation . Studies have shown that the threshold for toxic effects varies depending on the animal model and the route of administration. It is important to carefully control the dosage to avoid adverse effects while achieving the desired hydrophobic properties.
Metabolic Pathways
Triethoxyfluorosilane is involved in metabolic pathways related to its hydrolysis and condensation reactions. The hydrolysis of triethoxyfluorosilane leads to the formation of silanol groups, which can further condense to form siloxane bonds . These reactions are catalyzed by enzymes such as esterases and hydrolases, which facilitate the breakdown of the ethoxy groups. The metabolic flux of triethoxyfluorosilane can affect the levels of metabolites involved in these pathways, influencing the overall metabolic activity of cells.
Transport and Distribution
Within cells and tissues, triethoxyfluorosilane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of triethoxyfluorosilane within cells can affect its localization and accumulation, influencing its overall activity and function. Studies have shown that triethoxyfluorosilane can accumulate in specific cellular compartments, where it can exert its effects on biomolecules and cellular processes.
Subcellular Localization
The subcellular localization of triethoxyfluorosilane is influenced by its interactions with targeting signals and post-translational modifications. Triethoxyfluorosilane can be directed to specific compartments or organelles within cells through the recognition of targeting signals on biomolecules . These signals can include specific amino acid sequences or structural motifs that direct the localization of triethoxyfluorosilane to desired subcellular locations. The localization of triethoxyfluorosilane can affect its activity and function, as it interacts with biomolecules within specific cellular environments.
Eigenschaften
IUPAC Name |
triethoxy(fluoro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIJOWQJOQFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15FO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075233 | |
| Record name | Silane, triethoxyfluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358-60-1 | |
| Record name | Triethoxyfluorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxyfluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxyfluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyfluorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)
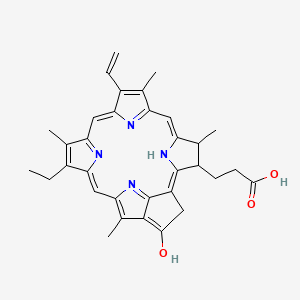
![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)


![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)

